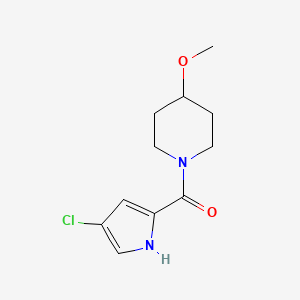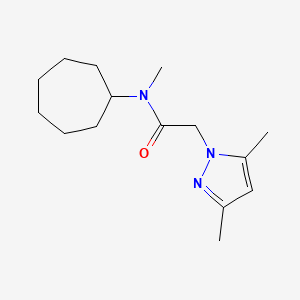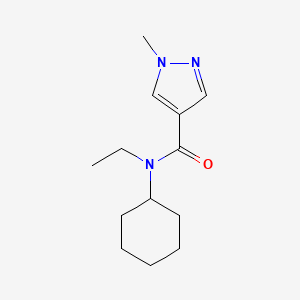
3,4-dihydro-2H-chromen-3-yl-(4-methoxypiperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dihydro-2H-chromen-3-yl-(4-methoxypiperidin-1-yl)methanone is a compound that belongs to the class of chromene derivatives. It has been extensively studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
The exact mechanism of action of 3,4-dihydro-2H-chromen-3-yl-(4-methoxypiperidin-1-yl)methanone is not fully understood. However, studies have suggested that this compound may exert its therapeutic effects by modulating various signaling pathways involved in the progression of different diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. For instance, this compound has been shown to possess antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of neurodegenerative diseases and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3,4-dihydro-2H-chromen-3-yl-(4-methoxypiperidin-1-yl)methanone in lab experiments is its potential therapeutic applications in various diseases. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the study of 3,4-dihydro-2H-chromen-3-yl-(4-methoxypiperidin-1-yl)methanone. Some of these directions include further studies on the mechanism of action of this compound, identification of potential drug targets, and development of more efficient synthesis methods to improve its bioavailability and efficacy.
In conclusion, this compound has shown potential therapeutic applications in various diseases. Its biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions provide a basis for further research in this area.
Métodos De Síntesis
The synthesis of 3,4-dihydro-2H-chromen-3-yl-(4-methoxypiperidin-1-yl)methanone can be achieved through a multi-step process. The first step involves the condensation of 4-methoxypiperidine with ethyl acetoacetate to form 4-methoxypiperidin-1-yl)ethyl acetoacetate. This intermediate is then subjected to cyclization under acidic conditions to form this compound.
Aplicaciones Científicas De Investigación
3,4-dihydro-2H-chromen-3-yl-(4-methoxypiperidin-1-yl)methanone has been studied for its potential therapeutic applications in various diseases. Some of the diseases where this compound has shown potential include cancer, neurodegenerative diseases, and inflammation.
Propiedades
IUPAC Name |
3,4-dihydro-2H-chromen-3-yl-(4-methoxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-19-14-6-8-17(9-7-14)16(18)13-10-12-4-2-3-5-15(12)20-11-13/h2-5,13-14H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQHYAQYGBDTMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C(=O)C2CC3=CC=CC=C3OC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[2-(azepan-1-yl)-2-oxoethyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7507832.png)


![[1-(1-Methylpyrrole-2-carbonyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7507857.png)



![N-[1-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide](/img/structure/B7507887.png)
![9-Methyl-2-(piperidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7507892.png)
![N-[4-[(dicyclopropylmethylamino)methyl]-2-oxochromen-7-yl]acetamide](/img/structure/B7507900.png)
